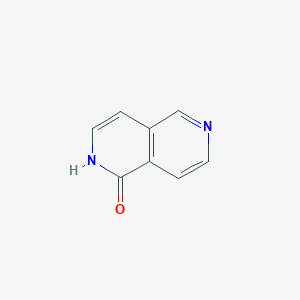

2,6-naphthyridin-1(2H)-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHNGLQDZFUCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355852 | |

| Record name | 2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-77-9 | |

| Record name | 2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-naphthyridin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Naphthyridin 1 2h One and Its Analogues

Strategies for Core Naphthyridinone Synthesis

The construction of the fundamental 2,6-naphthyridin-1(2H)-one structure can be achieved through several synthetic routes, primarily involving the formation of the fused pyridine (B92270) rings.

Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental to the synthesis of this compound. ontosight.ai These methods typically involve the formation of one of the pyridine rings from an existing pyridine or a suitable acyclic precursor. For instance, the reaction of a substituted pyridine with a molecule capable of forming the second ring through intramolecular cyclization is a common approach.

One documented method involves the condensation of 2-amino-3-methyl-aminopyridine with phenylacetic acid to yield an intermediate that can be further cyclized. researchgate.net Another strategy utilizes the condensation of a 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of a base like piperidine (B6355638) to form the 1,6-naphthyridin-2(1H)-one ring system, a close isomer of the 2,6-naphthyridine (B1209661) structure. mdpi.com Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to yield a substituted naphthyridinone. mdpi.com

Leimgruber-Batcho Synthesis of this compound

A notable application of the Leimgruber-Batcho synthesis, traditionally used for indoles, has been adapted for the preparation of the this compound core. diva-portal.orgwikipedia.orgtugraz.at This method starts with the formation of an enamine from a suitable precursor. In a specific example, the synthesis begins with the reaction of a starting material with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) in DMF to produce an amino vinyl carbonitrile intermediate. diva-portal.org This intermediate then undergoes a ring closure reaction in the presence of aqueous hydrobromic acid to yield this compound. diva-portal.org

The general principle of the Leimgruber-Batcho synthesis involves the reaction of a methyl group ortho to a nitro group with a formamide (B127407) acetal to form an enamine, which is then reductively cyclized. wikipedia.orgresearchgate.net This powerful method offers high yields under relatively mild conditions. wikipedia.org

Cyclization of Pyridine Derivatives leading to 2,6-Naphthyridine Structures

The construction of the 2,6-naphthyridine skeleton often relies on the cyclization of appropriately substituted pyridine derivatives. google.com This can involve intramolecular reactions where a side chain on the pyridine ring closes to form the second fused ring. For example, a palladium-catalyzed intramolecular C-H arylation of pyridine derivatives has been shown to be an effective method for creating fused heteroaromatic systems. beilstein-journals.org

Another approach involves the reaction of a pre-formed pyridine ring bearing reactive functional groups that can participate in a cyclization reaction. For instance, the reaction of 2-amino pyridine derivatives with an open-chain nitrile precursor can lead to the formation of a second pyridine ring. google.com The choice of solvent and reaction conditions is crucial for the success of these cyclization reactions. google.com

Targeted Functionalization and Derivatization Techniques

Once the core this compound scaffold is in hand, further functionalization is often necessary to modulate its biological activity.

Halogenation of this compound

Halogenation is a key transformation for introducing a reactive handle for subsequent cross-coupling reactions. A common method to achieve this is by treating this compound with a halogenating agent. For example, refluxing this compound in phosphorus oxychloride (POCl₃) results in the formation of 1-chloro-2,6-naphthyridine (B1601275). diva-portal.org Similarly, direct bromination can be achieved using reagents like phosphorus oxybromide (POBr₃). These halogenated intermediates are versatile building blocks for further diversification.

| Starting Material | Reagent | Product | Reference |

| This compound | POCl₃ | 1-Chloro-2,6-naphthyridine | diva-portal.org |

| 2,7-Naphthyridin-1(2H)-one | POBr₃ | 5-Bromo-2,7-naphthyridin-1(2H)-one |

Cross-Coupling Reactions for Naphthyridinone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of naphthyridinone scaffolds. mdpi.com Reactions like the Suzuki-Miyaura coupling allow for the introduction of aryl and other groups onto the naphthyridinone core. mdpi.com For these reactions to occur, a halogenated naphthyridinone is typically used as the starting material.

For example, a halogenated naphthyridinone can be coupled with a boronic acid in the presence of a palladium catalyst to form a C-C bond. This methodology has been successfully applied to various naphthyridinone isomers. Stille cross-coupling reactions, which involve the coupling of an organotin reagent with an organic halide, have also been employed for the synthesis of functionalized naphthyridines. diva-portal.org Cobalt-catalyzed cross-coupling reactions of chloronaphthyridines with alkylmagnesium reagents have also been reported, expanding the scope of accessible derivatives. researchgate.netresearchgate.net

Recent advancements have also demonstrated the utility of diaryliodonium salts for the N-arylation of 2,7-naphthyridin-1(2H)-one, offering a mild and efficient alternative for creating C-N bonds. researchgate.net

| Coupling Reaction | Reactants | Catalyst | Product | Reference |

| Suzuki-Miyaura | Halogenated naphthyridinone, Boronic acid | Palladium catalyst | Aryl-substituted naphthyridinone | mdpi.com |

| Stille | Halogenated naphthyridine, Organotin reagent | Palladium catalyst | Functionalized naphthyridine | diva-portal.org |

| Cobalt-catalyzed | Chloronaphthyridine, Alkylmagnesium reagent | Cobalt chloride | Alkylated naphthyridine | researchgate.netresearchgate.net |

| N-Arylation | 2,7-Naphthyridin-1(2H)-one, Diaryliodonium salt | - | N-Aryl-2,7-naphthyridin-1(2H)-one | researchgate.net |

Stille Cross-Coupling Methodologies

N-Arylation Strategies utilizing Diaryliodonium Salts

The introduction of an aryl group at the nitrogen atom of the lactam ring in 2,6-naphthyridin-1(2H)-ones is a crucial transformation for tuning the molecule's properties. Diaryliodonium salts have emerged as highly effective arylation agents for this purpose. These reagents offer mild reaction conditions, short reaction times, and often produce high yields. nih.govacs.org

An efficient copper-catalyzed N-arylation of 2,7-naphthyridin-1(2H)-one with various diaryliodonium salts has been developed. nih.govresearchgate.net This strategy allows for the synthesis of a library of N-aryl naphthyridinone building blocks. The reaction generally proceeds smoothly, even with sterically hindered substrates. researchgate.net While this specific example addresses the 2,7-naphthyridinone isomer, the methodology is directly applicable to the this compound core. Metal-free N-arylation of similar heterocyclic systems like pyridin-2-ones has also been achieved using diaryliodonium salts, where the selectivity between N- and O-arylation can be controlled by the choice of base and solvent. rsc.orgnii.ac.jp

| Naphthyridinone | Diaryliodonium Salt | Catalyst/Base | Product | Yield | Ref |

| 8-Chloro-2,7-naphthyridin-1(2H)-one | Diphenyliodonium triflate | CuI/K₂CO₃ | 8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one | High | nih.govacs.org |

| Pyridin-2-one | Diphenyliodonium triflate | N,N-diethylaniline | N-phenyl-pyridin-2-one | 95% | rsc.org |

This table summarizes N-arylation reactions using diaryliodonium salts on naphthyridinone and related systems.

One-Pot Multicomponent Reactions for Substituted 2,6-Naphthyridinone Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and saving time. rsc.org Several MCRs have been developed for the synthesis of substituted naphthyridine and naphthyridinone derivatives.

For example, a sequential three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile (B47326), and an amine under microwave irradiation has been used to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.govresearcher.life This approach offers operational simplicity and is suitable for creating libraries of compounds for screening purposes. researchgate.net Another efficient, catalyst-free, one-pot condensation for synthesizing novel chromeno rsc.orgacs.orgnaphthyridine derivatives involves the reaction of salicylaldehyde (B1680747) derivatives, malononitrile dimer, and active methylene (B1212753) compounds in polyethylene (B3416737) glycol (PEG-400) as a green solvent. rsc.org L-proline has also been used as a catalyst for the three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones to produce functionalized benzo[b] rsc.orgacs.orgnaphthyridine derivatives. researchgate.net

| Reactants | Catalyst/Solvent | Product Type | Ref |

| 3,5-Diarylidenepiperidin-4-one, malononitrile, amine | Acetic acid (microwave) | N-substituted 2-amino-1,6-naphthyridines | nih.govresearcher.life |

| Salicylaldehyde, malononitrile dimer, active methylene compound | PEG-400 (catalyst-free) | Chromeno rsc.orgacs.orgnaphthyridines | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl, enaminone | L-proline | Functionalized benzo[b] rsc.orgacs.orgnaphthyridines | researchgate.net |

This table provides an overview of various multicomponent reactions used to synthesize diverse naphthyridine frameworks.

Catalytic Annulation Reactions for Related Naphthyridinone Systems

Catalytic annulation reactions are powerful methods for constructing cyclic structures with high atom economy. mdpi.com These reactions have been instrumental in synthesizing various naphthyridinone and related heterocyclic systems.

A notable example is the Rh(III)-catalyzed domino annulation strategy for synthesizing benzo[c]naphthyridinone derivatives from 3-diazooxindoles and 3-aryl-5-isoxazolones. rsc.orgrsc.org This transformation proceeds through a unique ring-expansion of the 3-diazooxindole, leading to the formation of the tricyclic core with good functional group tolerance. rsc.orgrsc.org Another approach involves an iridium(III)-catalyzed hydrogen transfer-mediated annulation of 2-nitrobenzylic alcohols with other alcohols and ammonia (B1221849) to produce quinazolines, a related nitrogen-containing heterocyclic system. nih.gov This highlights the potential of transition-metal catalyzed annulations for building complex heterocyclic scaffolds from simple precursors. Phosphine-catalyzed [4+2] annulation reactions have also been employed to create octahydro-1,6-naphthyridin-4-ones, demonstrating the utility of organocatalysis in this field. pnas.org

| Starting Materials | Catalyst | Product Core | Key Feature | Ref |

| 3-Diazooxindoles, 3-aryl-5-isoxazolones | Rh(III)/Cu(I) | Benzo[c]naphthyridinone | Domino annulation via ring-expansion | rsc.orgrsc.org |

| 2-Nitrobenzylic alcohols, alcohols, ammonia | Iridium(III) complex | Quinazoline | Hydrogen transfer-mediated annulation | nih.gov |

| Resin-bound allenoates, N-sulfonylimines | Phosphine | Octahydro-1,6-naphthyridin-4-one | Organocatalyzed [4+2] annulation | pnas.org |

This table details various catalytic annulation strategies for synthesizing naphthyridinone-related systems.

Chemical Reactivity and Transformations of 2,6 Naphthyridin 1 2h One Derivatives

Nucleophilic Substitution Reactions in Substituted Naphthyridinones

The presence of halogen substituents on the 2,6-naphthyridine (B1209661) ring system activates it for nucleophilic substitution reactions. These reactions are crucial for introducing diverse functional groups onto the core structure. A notable transformation observed in halo-derivatives of 2,6-naphthyridine is teleamination, an unusual substitution where the incoming nucleophile attacks a position different from the one bearing the leaving group.

Research has shown that 1-chloro-2,6-naphthyridine (B1601275) and 1-bromo-2,6-naphthyridine, which can be prepared from the parent 2,6-naphthyridin-1(2H)-one, react with potassium amide (KNH₃) in liquid ammonia (B1221849). wur.nl Instead of a direct substitution at the C-1 position, the reaction proceeds via a proposed SN(AE)tele mechanism (Addition-Elimination tele-substitution). The process is believed to initiate with the addition of the amide nucleophile at the C-5 position, forming a σ-adduct intermediate. wur.nl Subsequent protonation and a base-catalyzed 1,6-dehydrohalogenation lead to the formation of 5-amino-2,6-naphthyridine. wur.nl This even-numbered telesubstitution highlights the unique electronic properties of the 2,6-naphthyridine scaffold. wur.nlacs.org

| Starting Material | Reagent/Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Chloro-2,6-naphthyridine | KNH₂ / liq. NH₃ | 5-Amino-2,6-naphthyridine | Teleamination | wur.nl |

| 1-Bromo-2,6-naphthyridine | KNH₂ / liq. NH₃ | 5-Amino-2,6-naphthyridine | Teleamination | wur.nl |

While direct nucleophilic substitution at other positions is less documented for the this compound core itself, studies on isomeric systems, such as 5-bromo-2,7-naphthyridin-1(2H)-one, show that halogen atoms on the naphthyridinone ring can be displaced by various nucleophiles, including amines, thiols, and alkoxides. This suggests that appropriately substituted 2,6-naphthyridinones could undergo similar SNAr reactions.

Heterocyclization Reactions to Construct Fused Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing framework, are key strategies for expanding molecular diversity.

One of the primary methods for constructing the naphthyridinone ring itself is through the cyclization of functionalized pyridine (B92270) precursors. For example, the reaction of 4-methylpyridine-3-carbonitrile with dimethylformamide dimethyl acetal (B89532) (DMFDMA) produces an E-enamine. Subsequent acid-catalyzed cyclization of this intermediate with hydrobromic acid yields 2,7-naphthyridin-1(2H)-one. thieme-connect.de By analogy, it is plausible that a suitably substituted 3-methylpyridine-4-carbonitrile could serve as a precursor for the this compound skeleton through a similar enamine formation and cyclization sequence.

Once formed, the 2,6-naphthyridin-1-ol core (the tautomer of this compound) can be a precursor for further cyclizations. For instance, derivatives can undergo intramolecular reactions like the Dieckmann cyclization under basic conditions to form fused polycyclic systems. Iodine-catalyzed cyclization has also been noted as a method to produce fused decahydro-naphthyridinones with high regioselectivity.

| Precursor Type | Reaction | Resulting System | Reference |

|---|---|---|---|

| Substituted Pyridinecarbonitrile | Enamine formation followed by acid-catalyzed cyclization | Naphthyridinone Core | thieme-connect.de |

| Substituted 2,6-Naphthyridin-1-ol Derivative | Intramolecular Dieckmann Cyclization | Fused Polycyclic System (e.g., 1,8-Naphthyridinones) | |

| Substituted 2,6-Naphthyridin-1-ol Derivative | Iodine-Catalyzed Cyclization | Fused Decahydro-naphthyridinones |

Derivatization at Specific Positions of the this compound Ring System

Functionalization of the this compound ring at various positions is essential for modulating its physicochemical and biological properties. Derivatization can occur at the nitrogen atom, the carbonyl group, or the carbon atoms of the bicyclic system.

A common and synthetically useful transformation is the conversion of the C-1 carbonyl group into a more reactive functional group. The this compound can be converted into 1-halo-2,6-naphthyridines (e.g., 1-chloro or 1-bromo derivatives) by reacting with halogenating agents like phosphorus oxychloride or phosphorus oxybromide. wur.nl These halo derivatives are valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Alkylation and acylation reactions are also fundamental derivatizations. While specific examples on the this compound are sparse, related systems provide insight. For instance, the hydroxy group of benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridin-1(2H)-one can be readily alkylated and acylated. researchgate.net For the 2,6-naphthyridinone system, N-alkylation at the N-2 position is a common strategy to introduce substituents.

Direct C-H functionalization offers a modern approach to derivatization. Regioselective metalation of N-protected 2,7-naphthyridin-1(2H)-one at the C-3 position has been achieved using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, with subsequent trapping by various electrophiles. uni-muenchen.de This powerful technique allows for the introduction of groups like iodine at specific sites, which can then be used in further cross-coupling reactions. uni-muenchen.de Electrophilic substitution reactions such as nitration and bromination have been shown to occur at the C-4 position in related benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine systems. researchgate.net

| Position | Reaction Type | Reagents/Method | Resulting Functional Group | Reference Principle |

|---|---|---|---|---|

| C-1 | Halogenation of Carbonyl | POCl₃ or POBr₃ | -Cl or -Br | wur.nl |

| N-2 | Alkylation/Acylation | Alkyl/Acyl Halides with Base | N-Alkyl or N-Acyl | researchgate.net |

| C-3 | C-H Functionalization | TMP-metal base then Electrophile (e.g., I₂) | -I, other electrophilic groups | uni-muenchen.de |

| C-4 | Electrophilic Substitution | Nitrating/Brominating agents | -NO₂, -Br | researchgate.net |

Combinatorial Library Synthesis based on this compound Scaffolds

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large collections of structurally diverse molecules for biological screening. cam.ac.uknih.govscispace.com These approaches often rely on robust chemical reactions and versatile molecular scaffolds that allow for the introduction of multiple points of diversity.

While the this compound core represents a potentially valuable scaffold for such endeavors, its application in reported combinatorial libraries is not as prevalent as that of its isomers. In contrast, extensive work has been done on the 1,6- and 2,7-naphthyridinone systems. For example, a three-component reaction under microwave irradiation has been developed for the diversity-oriented synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. acs.org Similarly, a small combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones was constructed to explore new kinase inhibitors. dntb.gov.ua Another efficient, one-pot, three-component reaction was developed to produce a library of benzo[h] Current time information in Bangalore, IN.nih.govnaphthyridin-2(1H)-ones with antimalarial activity. researchgate.net

These successful applications with isomeric scaffolds highlight the potential of the naphthyridinone core in combinatorial synthesis. The synthetic handles available on the this compound ring system, such as the N-2 and various carbon positions, could be exploited in a similar fashion. The development of robust, high-throughput synthetic routes for the functionalization of the this compound scaffold would be a key step toward its use in generating diverse chemical libraries for drug discovery and chemical biology. routledge.com

Biological Activities and Pharmacological Relevance of 2,6 Naphthyridin 1 2h One Derivatives

Anti-cancer and Anti-tumor Properties of 2,6-Naphthyridin-1(2H)-one Analogues

Analogues of naphthyridinone have emerged as a promising class of compounds in oncology research. Their anti-tumor effects are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell signaling, proliferation, and the maintenance of cancer stem cells.

A primary mechanism through which naphthyridinone derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cell function and are often overactive in tumors.

Protein Kinase CK2: A series of 5-(3-chlorophenylamino)benzo[c] mdpi.comacs.orgnaphthyridine derivatives have been developed as potent and highly selective inhibitors of protein kinase CK2, a kinase implicated in promoting tumor growth and survival. nih.gov The compound CX-4945 was identified as the first clinical-stage inhibitor of CK2. nih.gov Further optimization led to the synthesis of compound 1c , which demonstrated even stronger and more selective inhibitory activity against CK2α compared to the parent compound. oncotarget.com

MET and AXL Kinases: A novel class of 2,7-naphthyridin-1(2H)-one derivatives has been identified as selective inhibitors of MET and AXL, two receptor tyrosine kinases involved in tumor invasion and metastasis. acs.org Within a synthesized combinatorial library, specific derivatives showed high selectivity. For instance, compound 17c was a potent and selective inhibitor of MET, while compounds 17e and 17i were highly selective for AXL. acs.org

VEGFR-2 and c-Kit Kinases: Research into 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives led to the discovery of dual inhibitors of c-Kit and VEGFR-2, both of which are key drivers of angiogenesis and tumor cell proliferation. mdpi.com

PI3K/mTOR Dual Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR. mdpi.commdpi.com The representative compound 157 showed significant inhibitory potency against both PI3Kα and mTOR. mdpi.com

Protein Kinase C (PKC): The compound 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol (B2621760) has been noted in in-vitro studies to inhibit Protein Kinase C (PKC), which is crucial for cancer cell growth regulation.

Spleen Tyrosine Kinase (SYK): Functionalized naphthyridines and their benzo-annulated analogs have been explored as inhibitors of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells. google.comgoogleapis.com

Phosphoinositide-dependent kinase-1 (PDK1): Certain 7-Azaindole derivatives, which include the 2,6-naphthyridin-1-yl moiety, have been found to act as inhibitors of PDK1, a key kinase in the PI3K signaling pathway. acs.org

Table 1: Selected Naphthyridinone Derivatives as Protein Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Potency (IC₅₀) | Source(s) |

|---|---|---|---|

| 1c | CK2α | Stronger than CX-4945 | oncotarget.com |

| CX-4945 | CK2 | First-in-class clinical stage inhibitor | nih.gov |

| 17c | MET | 13.8 nM | acs.org |

| 17e | AXL | 17.2 nM | acs.org |

| 17i | AXL | 31.8 nM | acs.org |

| 157 | PI3Kα / mTOR | 2.42 nM / 8.55 nM | mdpi.com |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | c-Kit / VEGFR-2 | - | mdpi.com |

| 7-(1h-pyrazol-4-yl)-1,6-naphthyridine compounds | SYK | - | acs.org |

| 7-Azaindole derivatives | PDK1 | - | acs.org |

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. Targeting CSCs is a critical strategy in cancer treatment. A significant finding is that 5-(3-chlorophenylamino)benzo[c] mdpi.comacs.orgnaphthyridine derivatives, particularly compound 1c , exhibit potent inhibition of cancer cell stemness. oncotarget.com This activity is achieved by modulating the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and suppressing the expression of key stemness markers like ALDH1A1 and other CSC surface antigens. oncotarget.com This demonstrates that naphthyridinone-based compounds can target the root of tumor propagation.

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in various human cancers, driving uncontrolled cell growth and proliferation. researchgate.netmolaid.com Naphthyridinone derivatives have been extensively studied as modulators of this pathway.

Dual PI3K/mTOR inhibitors have shown profound efficacy in inhibiting the growth and survival of acute lymphoblastic leukemia (ALL) cells, irrespective of their genetic subtype. nih.gov Studies comparing various inhibitors have revealed that dual PI3K/mTORC1/C2 inhibitors, such as the naphthyridine derivatives NVP-BEZ235 and NVP-BGT226 , display greater antileukemic activity than more selective inhibitors of individual components of the pathway. nih.gov This suggests that simultaneously blocking multiple nodes in this redundant pathway is a more effective therapeutic strategy. nih.gov Furthermore, the development of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual PI3K/mTOR inhibitors underscores the potential of this chemical scaffold in targeting this critical cancer pathway. mdpi.commdpi.com

Inhibition of Cancer Cell Stemness

Antimicrobial and Antiviral Activities

Beyond their anti-cancer properties, this compound derivatives and their isomers have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

The naphthyridine core is historically significant in the development of antibacterial agents. A variety of novel naphthyridinone derivatives continue to be synthesized and evaluated for their efficacy against pathogenic bacteria.

A series of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones were synthesized and screened for in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Several compounds in this series, notably 8b, 8d, 8g, and 8h , demonstrated good to excellent antibacterial activity. mdpi.com Similarly, related derivatives containing 4-OCH₃ and 4-OH substitutions on the benzene (B151609) ring also exhibited notable antimicrobial activity.

Other structural modifications, such as the incorporation of a thiazole (B1198619) ring, have also yielded potent antibacterial agents. For example, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives containing a chloro substituent (63b and 63d ) displayed high activity when compared with penicillin, with MIC values ranging from 35.5–75.5 μg/mL.

Many naphthyridinone derivatives that exhibit antibacterial properties also show promising activity against fungal pathogens.

The same series of 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (8a-h ) that were effective against bacteria also showed moderate to good antifungal activity against the fungal strains Aspergillus niger and Helminthosporium oryzae. mdpi.com Compounds 8b, 8d, 8g, and 8h were particularly effective. mdpi.com

Research on 2-methyl-1,8-naphthyridines containing ureas has demonstrated their activity against several phytopathogenic fungi, including Alternaria alternata, Fusarium oxysporum, and Curvularia lunata, with halogenated derivatives showing enhanced toxicity. Furthermore, tetrahydrobenzo[b]naphthyridine derivatives substituted with a phthalimidoxy group showed strong efficacy against Candida albicans and Aspergillus fumigatus.

Table 2: Antimicrobial Activity of Selected Naphthyridinone Derivatives

| Compound/Series | Target Organism(s) | Activity/Observation | Source(s) |

|---|---|---|---|

| 8b, 8d, 8g, 8h | S. aureus, E. coli, A. niger, H. oryzae | Good to excellent antibacterial and antifungal activity. | mdpi.com |

| 63b, 63d | S. aureus, E. coli, A. niger, C. albicans | High activity, MIC values of 35.5–75.5 μg/mL. | |

| 2-methyl-1,8-naphthyridines with ureas | A. alternata, F. oxysporum, C. lunata | Active against phytopathogenic fungi; halogenated derivatives more toxic. | |

| Tetrahydrobenzo[b]naphthyridine derivatives | C. albicans, A. fumigatus | Strong antifungal efficacy. |

Antiviral Efficacy

Derivatives of the naphthyridine scaffold have demonstrated notable antiviral properties against a range of viruses. researchgate.net Research has particularly highlighted their efficacy against Human Immunodeficiency Virus (HIV) and various herpesviruses. researchgate.netnih.gov

Specifically, 1-hydroxy-2,6-naphthyridin-1(2H)-one derivatives have been identified as inhibitors of HIV integrase, a crucial enzyme for viral replication. google.com These compounds are designed to chelate the metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome. google.comresearchgate.net For instance, certain 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have exhibited low nanomolar inhibitory concentrations (IC50) in HIV integrase strand transfer assays and have shown potent antiviral activity in cellular models. researchgate.net

In the context of herpesviruses, certain 1,6-naphthyridine (B1220473) analogues have shown significant activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs like ganciclovir (B1264). nih.gov One particular 1,6-naphthyridine derivative was found to be 39- to 223-fold more potent than ganciclovir against HCMV strains AD 169 and Towne. nih.gov These compounds are believed to act through a novel mechanism, as they remain effective against resistant viral strains. nih.gov Additionally, some derivatives have demonstrated activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

Furthermore, the antiviral potential of naphthyridine derivatives extends to other viruses, including influenza virus. nii.ac.jp Some pyrazolonaphthyridine derivatives have also been evaluated for their activity against HSV-1, with certain compounds showing significant inhibition of viral replication. nih.gov

Table 1: Antiviral Activity of Selected Naphthyridine Derivatives

| Compound Class | Virus | Target | Notable Findings |

|---|---|---|---|

| 1-Hydroxy-2,6-naphthyridin-1(2H)-ones | HIV-1 | Integrase | Inhibit viral replication by chelating metal ions in the enzyme's active site. google.comresearchgate.net |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-ones | HIV-1 | Integrase | Exhibit low nanomolar IC50 values in strand transfer assays and potent cellular antiviral activity. researchgate.net |

| 1,6-Naphthyridine analogues | HCMV, HSV-1, HSV-2 | Viral Replication | Potent activity against HCMV, including ganciclovir-resistant strains, suggesting a novel mechanism of action. nih.gov |

| Pyrazolonaphthyridines | HSV-1 | Viral Replication | Some derivatives effectively inhibit HSV-1 replication in cell-based assays. nih.gov |

| Quinolinone and 1,8-Naphthyridinone derivatives | Influenza Virus | RNA Polymerase (PA-PB1 interaction) | Inhibit viral replication by targeting the interaction between PA and PB1 subunits of the viral RNA polymerase. nii.ac.jp |

Modulation of Central Nervous System Functions

The this compound scaffold and its isomers have been investigated for their effects on the central nervous system (CNS), with derivatives showing potential for treating neurodegenerative diseases and other neurological disorders. dntb.gov.uaresearchgate.netresearchgate.net

One area of focus has been the development of compounds that can modulate the pathological processes in Alzheimer's disease (AD). researchgate.net For example, quinazoline-1,6-naphthyridinone hybrids have been designed as multi-target agents for AD, aiming to inhibit processes like β-amyloid aggregation and tau protein hyperphosphorylation. researchgate.net The rationale behind this approach is that the fused ring system provides a versatile scaffold for creating agents that can address the multifaceted nature of this neurodegenerative condition. researchgate.net

Furthermore, certain 2,6-disubstituted naphthalene (B1677914) derivatives have been used to label protein deposits, such as senile plaques and neurofibrillary tangles, in the brain tissue of individuals with various neurodegenerative diseases, including AD. nih.gov This highlights the potential of naphthyridine-related structures in the development of diagnostic imaging agents for these conditions.

Derivatives of the isomeric 2,7-naphthyridine (B1199556) have also been explored for their neurotropic activities. mdpi.com For instance, certain 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines have been synthesized and evaluated for their potential effects on the nervous system. mdpi.com The broad spectrum of biological activities associated with the 2,7-naphthyridine core, including its influence on the CNS, makes it an attractive scaffold for the development of new neurotropic agents. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of naphthyridines, including the this compound core, have been shown to possess anti-inflammatory and immunomodulatory properties. lookchem.comresearchgate.netresearchgate.net These compounds can influence various pathways involved in the inflammatory response.

Research has indicated that some naphthyridine derivatives can inhibit the production of pro-inflammatory cytokines. researchgate.net For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and screened for their in vitro anti-inflammatory activity, with some compounds showing significant effects. researchgate.net The mechanism of action for these anti-inflammatory properties is often linked to the inhibition of protein kinases that play a crucial role in inflammatory signaling pathways. researchgate.net

The anti-inflammatory potential of these compounds has been observed across different isomeric scaffolds of naphthyridine. For example, 7H-1,7-naphthyridin-8-one has been studied for its potential to alleviate inflammation. lookchem.com The ability of these compounds to modulate the immune response makes them interesting candidates for the development of treatments for a range of inflammatory conditions. lookchem.comresearchgate.net

Enzyme Inhibition Beyond Kinases

While many this compound derivatives are known for their kinase inhibitory activity, this scaffold has also proven to be a versatile template for designing inhibitors of other important enzyme classes.

Phosphodiesterase Inhibition (e.g., PDE10A, PDE-5)

Derivatives of naphthyridinones have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. researchgate.netresearchgate.netnih.gov

PDE10A Inhibition: A series of 1,6-naphthyridine-based compounds have been synthesized and shown to be potent inhibitors of PDE10A. researchgate.netacs.org PDE10A is highly expressed in the brain, and its inhibition is considered a promising therapeutic strategy for psychiatric and neurological disorders. researchgate.netgoogle.com For example, certain 1,5-naphthyridine (B1222797) derivatives have demonstrated a good balance of PDE10A potency, selectivity, and solubility, making them promising candidates for further development. acs.org

PDE5 Inhibition: Naphthyridinone derivatives have also been explored as inhibitors of PDE5. researchgate.netnih.gov PDE5 is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. nih.gov Research has shown that 2,7-naphthyridine derivatives can exhibit potent and highly specific inhibition of PDE5. researchgate.net For example, one 2,7-naphthyridine derivative showed an IC50 of 0.23 nM for PDE5 and over 100,000-fold selectivity against other PDE isoforms. researchgate.net

Table 2: PDE Inhibition by Naphthyridine Derivatives

| PDE Isoform | Naphthyridine Scaffold | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| PDE10A | 1,6-Naphthyridine | Potent and selective inhibition. researchgate.net | Psychiatric and neurological disorders. researchgate.net |

| PDE10A | 1,5-Naphthyridine | Good balance of potency, selectivity, and solubility. acs.org | Schizophrenia. acs.org |

| PDE5 | 2,7-Naphthyridine | Potent and highly specific inhibition (IC50 = 0.23 nM for one derivative). researchgate.net | Erectile dysfunction, pulmonary hypertension. nih.gov |

D-Amino Acid Oxidase (DAAO) Inhibition

Inhibitors of D-amino acid oxidase (DAAO) have gained attention for their potential in treating schizophrenia and other CNS disorders. patsnap.comfrontiersin.org DAAO is an enzyme that degrades D-serine, a co-agonist of the NMDA receptor. patsnap.comnih.gov By inhibiting DAAO, the levels of D-serine in the brain can be increased, which may help to normalize NMDA receptor function. patsnap.com

A series of 4-hydroxy-2,6-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of DAAO. frontiersin.org These compounds are being investigated as a potential adjunctive therapy for the cognitive and negative symptoms of schizophrenia. frontiersin.orgnih.gov The development of potent and selective DAAO inhibitors from the naphthyridinone class represents a promising approach to address unmet medical needs in psychiatric disorders. frontiersin.org

Lumazine (B192210) Synthase Inhibition

Lumazine synthase is an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2) in microorganisms and plants. researchgate.netrcsb.org As this pathway is absent in humans, lumazine synthase is considered an attractive target for the development of novel antimicrobial agents. researchgate.net

Derivatives of 2,7-naphthyridine have been investigated as inhibitors of lumazine synthase. researchgate.net The development of inhibitors targeting this enzyme could lead to new antibacterial and antifungal drugs. researchgate.netmdpi.com Research in this area has focused on designing substrate-analog inhibitors that can bind to the active site of the enzyme. researchgate.net

Targeting of G-Protein Coupled Receptors (e.g., CCR2 Antagonism)

The this compound scaffold has been identified as a promising pharmacophore for the development of antagonists targeting G-protein coupled receptors (GPCRs), particularly the C-C chemokine receptor type 2 (CCR2). CCR2 is implicated in a variety of chronic inflammatory and metabolic diseases, including atherosclerosis, diabetes, and neuropathic pain, making it a significant target for drug discovery. nih.gov

Researchers utilizing a "cut-and-sew" scaffold hopping strategy successfully identified the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core as a foundational structure for engineering novel CCR2 antagonists. nih.gov This approach led to the synthesis of a new chemotype, 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, which demonstrated potent inhibitory activity in the nanomolar range. nih.gov

Systematic structure-activity relationship (SAR) studies explored the impact of different substitutions on the naphthyridinone ring. nih.gov These investigations culminated in the identification of a lead compound, designated 13a , which showed significant antagonism. Compound 13a features a 3,4-dichlorophenylamino group at the C-1 position and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position. nih.gov This specific combination of substituents resulted in an IC₅₀ value of 61 nM for CCR2, with a noteworthy 10-fold selectivity over the related CCR5 receptor. nih.gov The discovery and optimization of this series highlight the potential of the this compound framework in designing selective modulators for GPCRs. nih.govresearchgate.net

| Compound | Substituents | Biological Target | Activity (IC₅₀) | Selectivity |

|---|---|---|---|---|

| 13a | C-1: 3,4-dichlorophenylamino N-6: 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl | CCR2 | 61 nM | 10-fold selective for CCR2 over CCR5 |

Other Reported Biological Activities (e.g., anti-osteoporotic, anti-malarial, anticonvulsant, DNA stabilizing)

While the broader class of naphthyridines, particularly 1,8-naphthyridine (B1210474) derivatives, has been extensively studied and shown to possess a wide array of biological activities, specific research on the this compound core for many of these applications is less documented. researchgate.netinnovareacademics.inresearchgate.net

Anti-osteoporotic Activity: Several reviews indicate that derivatives of 1,8-naphthyridine have been investigated for their potential as anti-osteoporotic agents, acting as αvβ3 antagonists. researchgate.netinnovareacademics.inresearchgate.net However, specific studies detailing the anti-osteoporotic effects of compounds based on the this compound scaffold were not prominent in the reviewed literature.

Anti-malarial Activity: The naphthyridine moiety is found in various compounds investigated for anti-malarial properties. researchgate.net Research has been conducted on isomers such as 1,5-naphthyridines and 1,8-naphthyridines as potential agents against Plasmodium falciparum. researchgate.netacs.org Despite the recognized potential of the general naphthyridine scaffold in anti-malarial drug discovery, dedicated studies on the efficacy of this compound derivatives were not identified.

Anticonvulsant Activity: The anticonvulsant potential of naphthyridine derivatives has been noted, with research focusing on isomers like 2,7-naphthyridines and 1,8-naphthyridines. innovareacademics.inresearchgate.netresearchgate.net These studies suggest that the naphthyridine skeleton is a viable starting point for developing new antiepileptic drugs. However, there is a lack of specific published research evaluating the anticonvulsant properties of derivatives of the this compound core.

DNA Stabilizing Activity: The ability to interact with and stabilize DNA structures is another property attributed to the broader naphthyridine family, particularly the 1,8-naphthyridine derivatives. researchgate.netinnovareacademics.in The arrangement of nitrogen atoms in the bicyclic system allows for specific hydrogen bonding and intercalation with DNA. While this suggests a potential role for the 2,6-naphthyridine (B1209661) framework, direct studies on the DNA stabilizing properties of this compound derivatives are not extensively reported.

| Biological Activity | Primary Naphthyridine Isomer Studied | Status for this compound Derivatives |

|---|---|---|

| Anti-osteoporotic | 1,8-Naphthyridine researchgate.netinnovareacademics.inresearchgate.net | Specific studies not identified. |

| Anti-malarial | 1,5-Naphthyridine, 1,8-Naphthyridine researchgate.netacs.org | Specific studies not identified. |

| Anticonvulsant | 1,8-Naphthyridine, 2,7-Naphthyridine innovareacademics.inresearchgate.net | Specific studies not identified. |

| DNA Stabilizing | 1,8-Naphthyridine researchgate.netinnovareacademics.in | Specific studies not identified. |

Compound Index

| Compound Name/Identifier |

|---|

| 13a (1-(3,4-dichlorophenylamino)-6-(3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one) |

Structure Activity Relationship Sar Studies of 2,6 Naphthyridin 1 2h One Analogues

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 2,6-naphthyridin-1(2H)-one derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold.

Role of Halogenation (e.g., Fluorination) on Lipophilicity and Efficacy

Halogenation, particularly the introduction of fluorine atoms, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and thereby its biological efficacy. In the context of 2,6-naphthyridinone analogues, halogenation can have varied effects depending on the position and the specific halogen.

For instance, in a series of A2B adenosine (B11128) receptor antagonists, systematic halogenation at positions 7 and/or 8 of a related tricyclic scaffold demonstrated position-dependent effects on affinity. nih.gov Monohalogenation at position 8 with fluorine, chlorine, or bromine resulted in potent ligands, whereas halogenation at position 7 led to a decrease in affinity that was dependent on the size of the halogen. nih.gov This suggests that while halogenation can enhance binding, the steric bulk at certain positions is a critical determinant of activity.

In another study on cannabinoid receptor type 2 (CB2R) ligands, the introduction of bromo- and iodo-substituents on carborane-based naphthyridinone analogues showed only a minor experimental difference in their binding affinities. researchgate.net However, computational studies suggested a more significant influence of the halogen atom, indicating that even subtle changes in electronegativity and size can alter receptor interactions. researchgate.net

The introduction of a fluorine atom can also impact metabolic stability and selectivity. For example, in the development of selective FGFR4 inhibitors with a 2,6-naphthyridine (B1209661) scaffold, strategic placement of fluorine atoms contributed to achieving high selectivity over other fibroblast growth factor receptors (FGFR1-3). nih.gov

Influence of Alkyl and Aryl Substitutions

Alkyl and aryl substitutions at various positions of the this compound ring system are pivotal in defining the SAR. These groups can influence potency, selectivity, and pharmacokinetic properties through steric and electronic effects, as well as by providing additional binding interactions with the target protein.

A review of 1,6-naphthyridin-2(1H)-ones highlights that substitution at the N1 position is common, with methyl and phenyl groups being frequently used. mdpi.com The choice between an alkyl or aryl group at this position often correlates with the intended biological target. mdpi.com For example, in a series of topoisomerase I-targeting agents based on a dibenzo[c,h] Current time information in Bangalore, IN.tandfonline.comnaphthyridine scaffold, N-alkyl and N,N-dialkyl substitutions were crucial for potent antitumor activity. nih.gov

In the context of kinase inhibitors, aryl substitutions are often key for achieving high potency and selectivity. For instance, in the development of selective type II AXL inhibitors from a 1,6-naphthyridinone series, optimization of an aryl substituent was guided by molecular modeling to enhance AXL potency and selectivity over the MET kinase. nih.gov Similarly, for c-Kit and VEGFR-2 kinase inhibitors, the introduction of a 2-phenyl group on the 2,7-naphthyridinone scaffold was a key step in their design. semanticscholar.org Further modifications of this phenyl group, such as the introduction of fluoro, chloro, or trifluoromethoxy substituents, led to significant improvements in inhibitory activity against c-Kit and VEGFR-2. semanticscholar.orgmdpi.com

The following table summarizes the impact of various substitutions on the activity of 2,7-naphthyridinone derivatives as c-Kit and VEGFR-2 inhibitors.

| Compound | R (2-substituent) | Block A-9 | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| 3 | H | 4-quinolyl | 329.6 | 279.9 |

| 10d | 4-fluoro-phenyl | 4-quinolyl | >1000 | - |

| 10l | 4-chloro-phenyl | 4-quinolyl | 56.5 | - |

| 10r | 4-trifluoromethoxy-phenyl | 4-quinolyl | 31.7 | - |

| Data sourced from a study on 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives. semanticscholar.orgmdpi.com |

Effects of Nitrogen Atom Positions on Pharmacological Profile

For example, a comparison between 1,6-naphthyridin-2(1H)-ones and their 1,8-isomers revealed a significant difference in potency against the c-Src kinase, with the 1,6-isomer being 1000-fold more potent. This dramatic difference is attributed to the ability of the 1,6-naphthyridinone scaffold to form a crucial hydrogen bond with the Met341 residue in the kinase's active site, an interaction that is not possible for the 1,8-isomer.

Similarly, in a study comparing 1,6-naphthyridines with the corresponding pyrido[2,3-d]pyrimidines as FGFR inhibitors, little difference in potency or selectivity was observed. This suggests that for this particular target, the nitrogen atom at the 1-position of the pyrido[2,3-d]pyrimidine (B1209978) (equivalent to the 8-position in a 1,8-naphthyridine) is not critical for activity. acs.org This highlights that the importance of nitrogen atom positioning is highly target-dependent.

The development of positive allosteric modulators of the mGlu5 receptor also illustrates the influence of nitrogen placement. Studies on a series of tetrahydronaphthyridine and dihydronaphthyridinone ethers showed that different isomers, such as dihydro-1,6-naphthyridinones, dihydro-1,7-naphthyridinones, and dihydro-2,7-naphthyridinones, exhibited distinct pharmacological profiles. acs.org

Correlation between Structural Motifs and Target Selectivity

Achieving selectivity for a specific biological target over others, particularly within the same protein family (e.g., kinases), is a major challenge in drug discovery. For this compound analogues, specific structural motifs have been identified that confer selectivity for various targets.

In the pursuit of selective PKMYT1 inhibitors, a quinolinone hit was evolved into a series of naphthyridinone derivatives. Replacing a phenol (B47542) headgroup with an indazole moiety led to a significant enhancement in kinome selectivity. nih.govacs.org This modification induced a flip in the kinase hinge binding, demonstrating how a specific structural change can dramatically alter the selectivity profile. nih.govacs.org

For AXL kinase inhibitors, achieving selectivity over the highly homologous MET kinase was a key objective. Starting from a dual MET/AXL inhibitor, optimization of a 1,6-naphthyridinone series through molecular modeling led to a compound with a 343-fold selectivity for AXL over MET. nih.gov This was achieved by fine-tuning the substituents to exploit subtle differences in the ATP-binding pockets of the two kinases.

The development of selective FGFR4 inhibitors for hepatocellular carcinoma also relied on the 2,6-naphthyridine scaffold. By carefully designing the substituents, researchers developed a compound with high selectivity over FGFR1-3, which is crucial for minimizing off-target effects. nih.gov

Conformational Flexibility and Receptor Binding

The conformational flexibility of a ligand plays a crucial role in its ability to adapt to the binding site of a receptor. The 2,6-naphthyridinone scaffold, while being relatively rigid, possesses rotatable bonds in its substituents that allow for conformational adjustments.

Molecular docking studies are often employed to understand the binding modes of 2,6-naphthyridinone analogues and how their conformational preferences influence receptor interactions. For example, in the design of c-Kit and VEGFR-2 inhibitors, docking studies of 2-phenyl-2,7-naphthyridinone derivatives into the crystal structures of the kinases provided insights into their binding interactions. mdpi.com These studies help in rationalizing the observed SAR and in designing new analogues with improved binding affinity.

In the case of covalent-allosteric inhibitors of the protein kinase Akt, the 1,6-naphthyridinone scaffold was used to position an electrophilic "warhead" that forms a covalent bond with the target protein. semanticscholar.orgresearchgate.net The conformational properties of the linker connecting the naphthyridinone core to the reactive group are critical for correctly orienting the warhead for covalent modification.

Computational Chemistry and Molecular Modeling in 2,6 Naphthyridin 1 2h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This technique is instrumental in understanding the binding modes of 2,6-naphthyridin-1(2H)-one derivatives with their biological targets.

Research on related naphthyridinone scaffolds highlights the power of molecular docking in elucidating key interactions. For instance, in the study of 2,7-naphthyridinone derivatives as c-Kit and VEGFR-2 kinase inhibitors, molecular docking simulations provided crucial insights into the binding interactions of lead compounds with the kinase domains. mdpi.com Similarly, docking studies on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione with the HER2 kinase protein revealed a binding energy of -7.89 Kcal/mol and an inhibition constant of 1.65 µM, indicating a strong binding affinity. tandfonline.com These studies often utilize software like Autodock and visualize the interactions using programs such as PyMOL and Discovery Studio Visualizer. tandfonline.comd-nb.info The primary interactions observed often include hydrogen bonding and π-π stacking between the naphthyridine core and amino acid residues in the target's active site.

| Derivative Class | Target Protein | Key Findings |

| 2,7-Naphthyridinone | c-Kit, VEGFR-2 | Elucidated binding interactions of lead compounds. mdpi.com |

| 1,8-Naphthyridine-2,4(1H,3H)-dione | HER2 Kinase | Showed good binding affinity with a binding energy of -7.89 Kcal/mol. tandfonline.com |

| 1,8-Naphthyridine-3-carboxylic acid | H1 Receptor | Understood molecular interaction and binding mode of derivatives. rsc.org |

In Silico Screening for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows for the rapid and cost-effective identification of promising new analogues of this compound.

A common workflow involves structure-based virtual screening, where a library of compounds is docked into the binding site of a target protein. nih.gov For example, a study on Hsp90 C-terminal domain inhibitors utilized structure-based virtual screening to identify initial hits from a diverse compound library, which were then chemically optimized. nih.gov This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. The identified hits from virtual screening can then serve as a starting point for the design of more potent and selective inhibitors.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These approaches can model reaction intermediates and transition states, providing a deeper understanding of reaction pathways.

For instance, DFT calculations can be used to model the charge distribution and stereoelectronic configuration of naphthyridine derivatives. Such studies can help in understanding reaction intermediates, such as the amide forms during acid-catalyzed cyclization. Furthermore, computational analysis can be used to study the structural and electronic properties of these molecules. For example, the optimization of the molecular structure of a novel 1,8-naphthyridine (B1210474) derivative was performed using the B3LYP/6–311++G (d,p) level of theory. tandfonline.com This level of theoretical analysis can provide insights into intramolecular charge transfer and other electronic properties that influence reactivity. tandfonline.com

Prediction of Biological Activity and ADME Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. These models are widely used to predict the activity of new, untested compounds. For naphthyridine derivatives, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for various biological activities, including anticancer and antimicrobial effects. researchgate.netacs.orgjst.go.jpresearchgate.net For example, a 3D-QSAR study on mdpi.comacs.org-naphthyridine derivatives as Syk enzyme inhibitors helped to identify essential structural features for inhibitory activity. researchgate.net

In addition to biological activity, computational tools are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. tdcommons.ai Poor ADME profiles are a major cause of failure in clinical trials. tdcommons.ai In silico ADME prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic properties. Various software and web servers, such as ADMETlab and SwissADME, are used to calculate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. tandfonline.comrsc.orgmdpi.com

| Property | Description | Importance |

| Absorption | Predicts how well a drug is absorbed from the site of administration (e.g., gut) into the bloodstream. | Crucial for oral bioavailability. |

| Distribution | Predicts how a drug is distributed throughout the body's tissues and fluids. | Affects the drug's access to its target and potential for off-target effects. |

| Metabolism | Predicts how a drug is broken down by enzymes in the body, primarily in the liver. | Determines the drug's half-life and the formation of potentially active or toxic metabolites. tdcommons.ai |

| Excretion | Predicts how a drug and its metabolites are removed from the body. | Influences the duration of action and potential for accumulation. |

Soft-Spot Identification for Metabolic Stability Prediction

Metabolic stability is a critical parameter in drug design, as it influences the half-life and dosing regimen of a drug. researchgate.net Computational methods can be employed to identify "soft spots" in a molecule, which are the sites most susceptible to metabolic transformation by enzymes like the cytochrome P450 (CYP) family. acs.orgsygnaturediscovery.com

By identifying these metabolic liabilities early in the drug discovery process, medicinal chemists can strategically modify the structure of the this compound scaffold to improve its metabolic stability. researchgate.net This can involve blocking the metabolic site with a less reactive group or altering the electronic properties of the molecule to disfavor metabolism at that position. pressbooks.pub For instance, the replacement of a metabolically labile hydrogen atom with deuterium (B1214612) can significantly enhance metabolic stability due to the kinetic isotope effect. pressbooks.pub In silico tools can predict which CYP isozymes are likely to metabolize a compound, providing guidance for subsequent in vitro metabolism studies using liver microsomes. nih.gov

Pharmacokinetic and Metabolic Profiling of 2,6 Naphthyridin 1 2h One Derivatives

Assessment of Metabolic Stability in vitro and in vivo

Metabolic stability is a critical parameter in drug discovery, influencing the pharmacokinetic profile of therapeutic compounds. srce.hr It is typically assessed by determining the rate at which a compound is metabolized by enzymes, primarily in the liver. srce.hr In vitro assays, commonly using liver microsomes or hepatocytes, provide key metrics like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com These subcellular fractions contain many of the essential drug-metabolizing enzymes, such as cytochrome P450s (CYPs). evotec.com

The process involves incubating the test compound with liver microsomes and a cofactor like NADPH to initiate metabolism. The disappearance of the parent compound is then monitored over time. evotec.com Compounds with high intrinsic clearance and a corresponding low in vitro half-life are generally metabolized quickly, which may lead to low bioavailability in vivo. srce.hr

While specific data for 2,6-naphthyridin-1(2H)-one derivatives is limited, studies on related isomers provide valuable insights. For instance, a 1,6-naphthyridinone derivative was identified with a favorable human microsomal metabolic stability, showing a half-life of 621.2 minutes. researchgate.net In another study on 1,6-naphthyridine (B1220473) derivatives, certain compounds were found to be metabolically unstable, whereas the introduction of an N-methyl or NH sultam group improved metabolic stability while maintaining potency. acs.org Similarly, a study on 1,2,3,4-tetrahydrobenzo[b] srce.hrnih.govnaphthyridine derivatives noted that the lead compound had short half-lives in both mouse and human liver microsomes, indicating rapid metabolism. nih.gov The use of deuteration has also been explored as a strategy to enhance metabolic stability, as demonstrated with a pyrido[2,3-d]pyrimidin-7(6H)-one inhibitor where the deuterated analog showed significantly greater stability in rat liver microsomes. mdpi.com

Table 1: In Vitro Metabolic Stability of Naphthyridinone Derivatives

Factors Influencing Oral Bioavailability

Oral bioavailability (%F) is a measure of the fraction of an orally administered drug that reaches systemic circulation. It is a critical factor for the success of many drug candidates and is influenced by properties like aqueous solubility, permeability, and metabolic stability. plos.org Poor oral bioavailability is a significant reason for the failure of drug candidates during development. plos.org

For naphthyridinone derivatives, several factors have been shown to influence their oral bioavailability. Low aqueous solubility can be a reason for poor absorption and, consequently, low bioavailability. nih.gov For example, in a series of benzo[h] srce.hrnih.govnaphthyridin-2(1H)-one mTOR inhibitors, low bioavailability for most compounds was attributed to poor absorption, likely stemming from limited water solubility. nih.gov However, structural modifications led to a derivative (Torin2) with significantly improved bioavailability of 51-54%. nih.gov

Systematic structural optimization of a 1,6-naphthyridinone lead compound (which had an oral bioavailability of 12%) resulted in a derivative with a favorable pharmacokinetic profile, including an oral bioavailability of 63%. researchgate.net Further derivatization led to another compound with an F value of 57.7%. researchgate.net This highlights that targeted chemical modifications can effectively enhance oral bioavailability. In another example, a 1,6-naphthyridinone derivative (compound 22a) was developed with an oral bioavailability of 42%. researchgate.net Strategic fluorination is another method used to improve this parameter; a fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor demonstrated good oral bioavailability (F = 52%) in mice. mdpi.com

Table 2: Oral Bioavailability of Naphthyridinone Derivatives in Preclinical Species

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that are central to the metabolism of a vast number of drugs. wikipedia.org They are primarily found in the liver and intestines and are responsible for Phase I metabolic reactions, such as oxidation. wikipedia.org Among the various isoforms, CYP3A4 is the most significant, metabolizing approximately half of all prescribed drugs. wikipedia.org

The metabolism of naphthyridine derivatives often involves CYP enzymes. Studies on related compounds have shown that CYP3A4 is a major contributor. For example, detailed metabolic studies of a 1,5-naphthyridinone clinical candidate revealed that CYP3A4 was the major enzyme involved in its metabolism. Similarly, for the antianginal agent perhexiline, while CYP2D6 is the primary metabolizing enzyme, CYP2B6 and CYP3A4 were found to be minor contributors to its hepatic clearance, especially in individuals who are poor metabolizers for CYP2D6. nih.gov Inhibition studies on 1,8-naphthyridine-3-carboxamide derivatives showed that some compounds could inhibit various CYP isoforms, including CYP3A4, indicating an interaction with these enzymes. tandfonline.com

Given the promiscuity and importance of CYP3A4 in drug metabolism, it is highly probable that it plays a role in the biotransformation of this compound derivatives, although specific studies are needed to confirm its exact contribution. researchgate.net

Influence of Structural Modifications on Pharmacokinetic Parameters (e.g., half-life)

Structural modifications to the naphthyridinone core are a key strategy for optimizing pharmacokinetic parameters like half-life, clearance, and bioavailability. nih.gov For instance, replacing a propionyl-piperazine moiety with a fluorine atom on a benzo[h] srce.hrnih.govnaphthyridin-2(1H)-one scaffold significantly improved the metabolic stability and half-life in mouse microsomes. nih.gov This led to the discovery of Torin2, which had a much-improved bioavailability (54%) compared to the parent compound. nih.gov

In a series of 1,6-naphthyridine-based CDK8/19 inhibitors, it was found that the initial potent compounds were metabolically unstable. acs.org The introduction of an N-methyl or NH sultam group at a specific position improved metabolic stability while retaining potency. acs.org A major metabolic liability was identified as aldehyde oxidase (AO)-mediated metabolism, which could be blocked by introducing an amino group at the C5 position of the 1,6-naphthyridine scaffold. acs.org This modification led to compounds with acceptable in vitro metabolic stability and improved in vivo clearance. acs.org

Table 3: Effect of Structural Modification on Pharmacokinetic Parameters of Naphthyridinone Isomers

Brain Exposure and Distribution Characteristics of CNS-Active Derivatives

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The development of 2,6-naphthyridine (B1209661) derivatives has shown promise for CNS applications, such as in the treatment of Alzheimer's disease. researchgate.net

A notable example is the discovery of BACE1 inhibitors based on a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold. researchgate.net In this research, structural modifications, including the introduction of a fluorine atom, led to a compound that demonstrated robust and sustained reduction of amyloid-beta (Aβ) in the cerebrospinal fluid (CSF) of dogs, indicating significant brain exposure and target engagement. researchgate.net The design strategy focused on reducing the basicity of the core amidine moiety, which is a known tactic to improve CNS penetration by reducing susceptibility to efflux transporters at the BBB. acs.org

Table 4: CNS Distribution of Naphthyridinone Derivatives

Future Perspectives and Therapeutic Development of 2,6 Naphthyridin 1 2h One Based Compounds

Design and Synthesis of Next-Generation Analogues

The development of next-generation therapeutics based on the 2,6-naphthyridin-1(2H)-one scaffold is driven by the rational design and synthesis of novel analogues aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure serves as a versatile template for modification, allowing chemists to introduce a variety of substituents to fine-tune interactions with biological targets.

A significant area of investigation involves creating derivatives with targeted substitutions to explore structure-activity relationships (SAR). For instance, the synthesis of 3-(2-chloropyridin-4-yl)-2,6-naphthyridin-1-ol (B2621760) has been accomplished, which serves as a key analogue for probing anticancer activity. The unique arrangement of its pyridine (B92270) and naphthyridine rings allows it to engage with a diverse set of molecular targets. Further derivatization, such as the introduction of a piperazine (B1678402) group to create 3-(2-chloropyridin-4-yl)-1-piperazin-1-yl[2,6]naphthyridine, represents a strategy to modulate the compound's physicochemical properties and biological profile. nih.gov

Recent research has also focused on benzo-fused analogues, such as 5-(3-chlorophenylamino)benzo[c] researchgate.netbibliotekanauki.plnaphthyridine derivatives, which were designed based on the known kinase inhibitor silmitasertib. researchgate.net This approach of using an existing pharmacophore as a lead for designing new scaffold-based compounds is a common strategy to accelerate the discovery of potent drug candidates. researchgate.net The synthesis of these complex molecules often relies on multi-step reaction sequences, starting from various pyridine derivatives or other heterocyclic precursors. benthamdirect.comresearchgate.net

| Compound/Derivative Class | Synthetic Approach | Key Features & Rationale |

| 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol | Suzuki-Miyaura coupling reaction between an aryl halide and an organoboron compound. | Combines pyridine and naphthyridine rings to interact with multiple biological targets; serves as a platform for anticancer drug development. |

| 4-Methyl-2,6-naphthyridine Derivatives | Cyclization of 2-(4-cyano-3-pyridyl)propionitrile followed by a series of transformations. cdnsciencepub.com | Introduction of a methyl group to investigate SAR and impact on biological activity. cdnsciencepub.com |

| 5-(3-Chlorophenylamino)benzo[c] researchgate.netbibliotekanauki.plnaphthyridine Derivatives | Multi-step synthesis using a known kinase inhibitor (silmitasertib) as a lead compound. researchgate.net | Fused-ring system designed to enhance potency and selectivity for specific kinase targets like CK2. researchgate.net |

| 3-(2-Chloropyridin-4-yl)-1-piperazin-1-yl researchgate.netbibliotekanauki.plnaphthyridine | Derivatization of the core 2,6-naphthyridine (B1209661) scaffold. nih.gov | Addition of a piperazine moiety to alter solubility, cell permeability, and target engagement. nih.gov |

Combination Therapies involving Naphthyridinone Derivatives

A promising strategy to enhance the therapeutic efficacy of anticancer agents and overcome drug resistance is through combination therapy. This approach involves using drugs that target different signaling pathways simultaneously. Derivatives of this compound are being explored in this context.

In a notable case study, the analogue 3-(2-chloropyridin-4-yl)-2,6-naphthyridin-1-ol was evaluated in combination with trametinib, a known MEK inhibitor. The study revealed that the combination produced enhanced antitumor effects compared to what was observed with either drug used as a monotherapy. This synergistic outcome suggests that the this compound derivative can improve treatment efficacy by targeting cellular pathways that are complementary to those inhibited by established drugs like trametinib. The success of such preclinical studies provides a strong rationale for advancing 2,6-naphthyridinone-based compounds into further investigation as components of combination cancer therapies.

Exploration of New Biological Targets for this compound Scaffolds

While initial research has established the potential of this compound derivatives, ongoing efforts are focused on identifying and validating new biological targets to expand their therapeutic applications. benthamdirect.comresearchgate.net The unique chemical architecture of the scaffold allows it to interact with a variety of enzymes and receptors, making it a privileged structure in drug discovery.

Recent studies have demonstrated that compounds based on this scaffold exhibit potent activity against several important cancer-related targets. For example, 3-(2-chloropyridin-4-yl)-2,6-naphthyridin-1-ol has been shown to inhibit Protein Kinase C (PKC) and Cyclin-dependent Kinases (CDKs), both of which are critical regulators of cell growth and proliferation in cancer. Furthermore, a series of benzo[c] researchgate.netbibliotekanauki.plnaphthyridine derivatives were developed as highly selective inhibitors of Casein Kinase 2 (CK2), a protein implicated in cancer cell survival and proliferation. researchgate.netdntb.gov.ua The ability to achieve high selectivity for CK2 is a significant step toward developing safer and more effective targeted therapies. researchgate.net The broad biological activity also includes antimicrobial properties, indicating potential applications beyond oncology.

| Derivative Class | Biological Target(s) | Therapeutic Area |

| 3-(2-Chloropyridin-4-yl)-2,6-naphthyridin-1-ol | Protein Kinase C (PKC), Cyclin-dependent Kinases (CDKs). | Oncology. |

| 5-(3-Chlorophenylamino)benzo[c] researchgate.netbibliotekanauki.plnaphthyridine Derivatives | Casein Kinase 2 (CK2). researchgate.netdntb.gov.ua | Oncology (Cancer Stem Cell Inhibition). researchgate.net |

| Dibenzo[c,h] benthamdirect.combibliotekanauki.plnaphthyridines | Topoisomerase I. nih.gov | Oncology. nih.gov |

Advances in Synthetic Methodologies for Scalable Production

The translation of promising this compound derivatives from laboratory-scale curiosities to clinical candidates requires robust, efficient, and scalable synthetic methods. Researchers are actively developing new synthetic routes to meet this demand.

One of the foundational methods for producing the core this compound ring system is the Leimgruber-Batcho synthesis. This method involves the formation of an enamine from a substituted pyridine, followed by a reductive cyclization to form the bicyclic naphthyridinone core. wikipedia.org This approach is valuable for creating the fundamental scaffold upon which further modifications can be made.

For the synthesis of more complex, substituted analogues, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is particularly favored for its efficiency, mild reaction conditions, and tolerance of various functional groups, making it suitable for industrial-scale production. This method has been successfully used to synthesize derivatives like 3-(2-chloropyridin-4-yl)-2,6-naphthyridin-1-ol. The development and optimization of such powerful synthetic tools are crucial for building diverse libraries of 2,6-naphthyridinone compounds for high-throughput screening and for the eventual large-scale manufacturing of a successful drug candidate.

Overcoming Challenges in Drug Discovery (e.g., efflux transporters, metabolic liabilities)

A critical aspect of the future development of this compound-based compounds is overcoming the common challenges in drug discovery related to absorption, distribution, metabolism, and excretion (ADME). nih.gov High potency against a biological target does not guarantee therapeutic success if the compound has poor metabolic stability or is rapidly removed from target cells by efflux transporters. mdpi.com